Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate
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Description
“Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate” is a chemical compound. Its linear formula is C17H32N2O5 .
Synthesis Analysis
The synthesis of such compounds typically involves complex organic chemistry reactions. Retrosynthesis, a method used in organic chemistry to design a synthesis route, could be a useful approach . This involves thinking backwards from the target molecule to simpler starting materials through a series of individual chemical reactions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . A tool like MolView can be used to visualize the 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate” would depend on its functional groups and the conditions under which the reactions are carried out. For instance, ozonolysis is a reaction that alkenes and alkynes undergo with ozone to form carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and reactivity. These properties can be determined through experimental methods or predicted using computational chemistry tools .Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9(16)13(4,5)8-14(15,6)10(17)19-7/h8H2,1-7H3/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVMCYMKHUPYFL-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)(C)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652643 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate | |
CAS RN |
1217662-00-4 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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